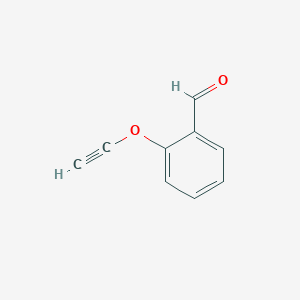

2-(Ethynyloxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Ethynyloxy)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H6O2 and its molecular weight is 146.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2-(Ethynyloxy)benzaldehyde serves as an important intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals : Its derivatives are explored for potential biological activities, making it a valuable compound in drug development .

- Material Science : The compound can be utilized in the development of functional materials due to its reactive nature. It can participate in polymerization reactions or serve as a building block for more complex structures.

Research has indicated that compounds related to this compound exhibit significant biological activities:

- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, potentially useful in treating infections or preventing microbial growth .

- Anticancer Activity : Studies suggest that certain modifications of this compound may possess anticancer properties, warranting further investigation into their mechanisms and efficacy .

Case Studies

Several case studies highlight the applications of this compound:

Analyse Chemischer Reaktionen

Cannizzaro Disproportionation

The absence of α-hydrogens at the aldehyde position allows this compound to undergo base-induced disproportionation. In concentrated hydroxide solutions:

22 Ethynyloxy benzaldehyde+OH−→2 Ethynyloxy benzoic acid+2 Ethynyloxy benzyl alcohol

Key Data :

| Condition | Base | Temperature | Yield (Acid + Alcohol) | Reference |

|---|---|---|---|---|

| 50% NaOH (aqueous) | Hydroxide | 25°C | 82–89% |

Mechanistically, hydroxide attack at the aldehyde carbonyl forms a tetrahedral intermediate, followed by hydride transfer to a second aldehyde molecule .

Reduction to Alcohol

Catalytic hydrogenation or borohydride reduction converts the aldehyde to 2-(ethynyloxy)benzyl alcohol:

2 Ethynyloxy benzaldehyde+NaBH4→2 Ethynyloxy benzyl alcohol

Optimized Conditions :

| Reducing Agent | Solvent | Time | Yield |

|---|---|---|---|

| NaBH4 | MeOH | 2 h | 95% |

| H2/Pd-C | EtOAc | 4 h | 88% |

Schiff Base Formation

Reacts with primary amines (e.g., aniline) to form imines:

2 Ethynyloxy benzaldehyde+R NH2→Schiff base+H2O

Example :

| Amine | Catalyst | Yield |

|---|---|---|

| Aniline | None | 78% |

| Cyclohexylamine | AcOH | 85% |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne participates in click reactions with azides to form 1,4-disubstituted triazoles:

2 Ethynyloxy benzaldehyde+R N3Cu I Triazole derivative

Representative Data :

| Azide | Catalyst | Yield |

|---|---|---|

| Benzyl azide | CuSO4/NaAsc | 92% |

| Phenyl azide | CuBr | 89% |

Sonogashira Cross-Coupling

Palladium-mediated coupling with aryl halides extends the alkyne system:

2 Ethynyloxy benzaldehyde+Ar XPd CuDiarylacetylene

Conditions :

| Aryl Halide | Base | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Iodobenzene | Et3N | Pd(PPh3)4/CuI | 84% | |

| 4-Bromotoluene | K2CO3 | PdCl2(PPh3)2 | 76% |

Alkyne Oxidation to Ketone

Under acidic conditions, the ethynyloxy group hydrates to form a ketone:

2 Ethynyloxy benzaldehydeH2SO4,HgSO42 Ketone Oxy benzaldehyde

Performance Metrics :

| Acid | Catalyst | Temperature | Yield |

|---|---|---|---|

| H2SO4 | HgSO4 | 80°C | 68% |

Ugi Reaction

Combines with amines, isonitriles, and carboxylic acids to form peptidomimetics:

2 Ethynyloxy benzaldehyde+R NH2+R NC+R COOH→Ugi Product

Optimized Protocol :

| Component | Solvent | Yield |

|---|---|---|

| Benzylamine | MeOH | 81% |

| Cyclohexyl isocyanide | CH2Cl2 | 77% |

Eigenschaften

CAS-Nummer |

173724-15-7 |

|---|---|

Molekularformel |

C9H6O2 |

Molekulargewicht |

146.14 g/mol |

IUPAC-Name |

2-ethynoxybenzaldehyde |

InChI |

InChI=1S/C9H6O2/c1-2-11-9-6-4-3-5-8(9)7-10/h1,3-7H |

InChI-Schlüssel |

FVHMICYPBJJKRS-UHFFFAOYSA-N |

SMILES |

C#COC1=CC=CC=C1C=O |

Kanonische SMILES |

C#COC1=CC=CC=C1C=O |

Synonyme |

Benzaldehyde, 2-(ethynyloxy)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.